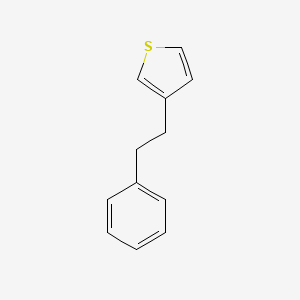

3-Phenethylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

3-(2-phenylethyl)thiophene |

InChI |

InChI=1S/C12H12S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H,6-7H2 |

InChI Key |

VKKXVLUJEXIZPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CSC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science, valued for their unique electronic properties and their role as versatile synthetic intermediates.[1][2] The thiophene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, influencing the molecule's overall pharmacokinetic and pharmacodynamic profile.[1] Among the vast array of thiophene derivatives, 3-phenethylthiophene presents a unique structural motif, combining the aromatic thiophene ring with a flexible phenethyl side chain. This guide provides a comprehensive technical overview of the synthesis, physical properties, spectroscopic characterization, and chemical reactivity of 3-phenethylthiophene, offering valuable insights for its application in research and drug development.

Synthesis of 3-Phenethylthiophene

The synthesis of 3-phenethylthiophene can be effectively achieved through modern cross-coupling methodologies, starting from readily available precursors. The most direct and industrially scalable approaches involve the formation of a carbon-carbon bond between the 3-position of a thiophene ring and a phenethyl group. Key strategies include the Kumada, Suzuki, and Negishi cross-coupling reactions.

Method 1: Kumada Cross-Coupling

The Kumada coupling provides a direct and efficient route, reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[3]

Reaction Scheme:

Sources

Bridging Molecular Therapeutics and Organic Bioelectronics: The Strategic Utility of 3-Phenethylthiophene

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The intersection of pharmaceutical development and organic materials science has given rise to a new paradigm in bioelectronics. At the center of this convergence is 3-phenethylthiophene (3-PET) . Traditionally recognized by drug development professionals as a critical pharmacophore intermediate for synthesizing d-Dopachrome Tautomerase (MIF2) inhibitors and endothelin antagonists [1, 2], 3-PET possesses a secondary, highly strategic utility. When polymerized into poly(3-phenethylthiophene) [P3PET] , it forms a semiconducting conjugated polymer with unique optoelectronic and morphological properties.

This whitepaper explores the dual utility of 3-phenethylthiophene, detailing its foundational role in small-molecule drug discovery and providing in-depth protocols for its application in organic bioelectronics—specifically in Organic Electrochemical Transistors (OECTs), label-free biosensors, and electrically triggered drug delivery systems [3, 4].

The Bimodal Utility of 3-Phenethylthiophene

The structural anatomy of 3-phenethylthiophene—a thiophene ring substituted at the 3-position with a phenethyl (2-phenylethyl) group—makes it a highly versatile chemical building block.

As a Pharmacophore in Drug Discovery

In medicinal chemistry, the thiophene core acts as a bioisostere for benzene, offering improved metabolic stability and altered lipophilicity. 3-PET is a direct precursor in the synthesis of:

-

MIF2 Inhibitors: Used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, which suppress the proliferation of non-small cell lung cancer by inhibiting d-Dopachrome Tautomerase activity [1].

-

Endothelin Antagonists: Converted via lithiation into 3-phenethylthiophene-2-sulfonyl chloride, a key intermediate for cardiovascular therapeutics targeting endothelin receptors [2].

As a Monomer for Organic Bioelectronics

In materials science, poly(3-alkylthiophenes) (P3ATs) are the workhorses of organic electronics [3]. By substituting a standard alkyl chain (e.g., hexyl) with a phenethyl group, the resulting polymer (P3PET) exhibits enhanced

Figure 1: The bimodal application pathway of 3-phenethylthiophene bridging drug discovery and bioelectronics.

Comparative Analysis: P3PET vs. Standard Polythiophenes

To understand the value of P3PET in bioelectronics, it must be compared to the industry standard, Poly(3-hexylthiophene) [P3HT]. The phenethyl side chain fundamentally alters the thermodynamic and electronic behavior of the polymer film upon electrochemical doping [5].

Table 1: Structural and Electronic Comparison

| Property | Poly(3-hexylthiophene) [P3HT] | Poly(3-phenethylthiophene) [P3PET] | Mechanistic Causality |

| Side-Chain Nature | Aliphatic (Hexyl) | Aromatic-Aliphatic (Phenethyl) | Phenyl ring introduces secondary steric bulk and polarizability. |

| Primary backbone only | Backbone + Pendant Phenyls | Aromatic side chains engage in intermolecular | |

| Wettability (Neutral) | Highly Hydrophobic (~105°) | Moderately Hydrophobic (~90°) | The |

| Wettability (Oxidized) | Hydrophilic (~75°) | Highly Hydrophilic (~50°) | Electrochemical doping (polarons) induces a stronger conformational shift due to the bulky phenethyl group accommodating more water/ions [5]. |

| Primary Bio-Application | Neural interfaces, Solar cells | OECTs, Electrically triggered drug release | Enhanced volumetric capacitance and tunable wettability allow for superior ion-to-electron transduction [4]. |

Experimental Protocols & Methodologies

The following protocols detail the self-validating workflows required to utilize 3-phenethylthiophene in both drug precursor synthesis and bioelectronic polymer fabrication.

Protocol 3.1: Synthesis of 3-Phenethylthiophene-2-sulfonyl Chloride (Drug Precursor)

This protocol yields a critical intermediate for endothelin antagonists [2].

-

Preparation: Dissolve 0.94 g (5 mmol) of 3-phenethylthiophene in 12 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

-

Lithiation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent side reactions and ensure kinetically controlled, regioselective deprotonation at the highly acidic 2-position of the thiophene ring.

-

Reagent Addition: Dropwise add 4.4 mL (5.5 mmol) of n-Butyllithium (2.5 M in hexane) with constant stirring. Stir at -10°C to 0°C for 3 hours, then recool to -78°C.

-

Sulfonation: Introduce sulfur dioxide gas or a sulfuryl chloride equivalent to form the sulfonyl chloride derivative.

-

Validation Check: Quench with 0.1 N HCl. Extract with ethyl acetate. Validate the substitution strictly at the 2-position via

NMR (absence of the alpha-proton signal at ~6.9 ppm).

Protocol 3.2: Synthesis of Regioregular P3PET via GRIM Method

For bioelectronics, the polymer must be highly regioregular (>95% Head-to-Tail) to ensure efficient orbital overlap and conductivity [3].

-

Monomer Activation: Brominate 3-PET at the 2 and 5 positions using N-Bromosuccinimide (NBS) in DMF to yield 2,5-dibromo-3-phenethylthiophene.

-

Grignard Metathesis (GRIM): Dissolve the dibrominated monomer in anhydrous THF. Add 1 equivalent of isopropylmagnesium chloride (iPrMgCl) at room temperature. Causality: The steric hindrance of the phenethyl group forces the Grignard exchange to occur regioselectively at the 5-position (less sterically hindered than the 2-position).

-

Polymerization: Add 0.5 mol% of

catalyst. The Kumada cross-coupling reaction will proceed, ensuring strictly Head-to-Tail (HT) coupling. -

Validation Check (Self-Validating System): Precipitate the polymer in methanol. Perform Soxhlet extraction (methanol, hexane, then chloroform). Analyze the chloroform fraction via

NMR. The HT regioregularity is validated by a single sharp singlet for the alpha-methylene protons of the phenethyl group; multiple peaks indicate regiorandom defects.

Application: P3PET in Organic Electrochemical Transistors (OECTs)

OECTs operate via mixed ionic-electronic conductivity. When a P3PET film is exposed to an aqueous biological electrolyte, the application of a gate voltage drives ions into the bulk of the polymer film.

Mechanistic Causality of Drug Release & Sensing

Unlike traditional field-effect transistors that rely on surface charge accumulation, OECTs rely on volumetric doping .

-

Doping: Applying a positive bias oxidizes the P3PET backbone, generating positive charge carriers (polarons/bipolarons) [5].

-

Ion Penetration: To maintain electroneutrality, anions from the biological fluid penetrate the entire volume of the polymer.

-

Conformational Shift: This influx of hydrated ions forces the polymer chains apart, swelling the film and drastically shifting its wettability from hydrophobic to hydrophilic [5].

-

Drug Delivery: If therapeutic molecules (e.g., MIF2 inhibitors) are pre-loaded into the P3PET matrix, this electrically triggered swelling physically expels the drug into the surrounding tissue with precise temporal control [4].

Figure 2: Mechanism of OECT-mediated signal transduction and targeted drug release using P3PET films.

Protocol 3.3: Fabrication of a P3PET Drug-Delivery Biosensor

-

Film Deposition: Spin-coat a 10 mg/mL solution of P3PET (in chlorobenzene) onto a microfabricated gold interdigitated electrode array.

-

Drug Loading: Drop-cast a solution of the target therapeutic onto the P3PET film. Allow the solvent to evaporate, trapping the drug within the hydrophobic

network of the polymer. -

Electrochemical Triggering: Submerge the device in a physiological buffer (e.g., PBS, pH 7.4). Apply a cyclic potential (0.0 V to +0.8 V vs. Ag/AgCl).

-

Validation Check: Monitor the UV-Vis absorption spectrum. A successful transition is validated by the bleaching of the

transition peak (~500 nm) and the emergence of polaronic bands (>700 nm) [3]. Measure the concentration of the released drug in the buffer via HPLC to confirm release kinetics correlate with the applied voltage pulses.

Conclusion

3-Phenethylthiophene represents a unique bridge between small-molecule drug discovery and macromolecular bioelectronics. By understanding its fundamental chemistry, researchers can leverage it as a monomer to engineer smart, responsive polymers like P3PET. The ability to electrically tune the wettability and volume of P3PET films provides a robust, self-validating platform for next-generation OECT biosensors and closed-loop drug delivery systems.

References

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)

- US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin Google Patents URL

- A Perspective on Polythiophenes as Conformation Dependent Optical Reporters for Label-Free Bioanalytics PubMed / NIH URL

- Organic Bioelectronics in Microphysiological Systems: Bridging the Gap Between Biological Systems and Electronic Technologies MDPI URL

- Improvement of the Tunable Wettability Property of Poly(3-alkylthiophene)

Electrochemical Profiling & Polymerization Kinetics of 3-Phenethylthiophene

The following is an in-depth technical guide on the electrochemical properties and polymerization of 3-phenethylthiophene (also referred to as 3-(2-phenylethyl)thiophene). This guide is structured for researchers in materials science and bio-electronics, focusing on the synthesis, characterization, and application of this specific conducting polymer precursor.[1]

Executive Summary

3-Phenethylthiophene (3-PET) represents a unique class of 3-substituted thiophene monomers where the conjugated backbone is electronically decoupled from a pendant phenyl ring by an ethyl spacer. Unlike 3-phenylthiophene (where the phenyl ring is conjugated) or 3-hexylthiophene (purely alkyl), 3-PET offers a hybrid physicochemical profile: it retains the oxidation potential of alkylthiophenes while introducing strong

This guide details the electropolymerization protocols , redox mechanisms , and material properties of Poly(3-phenethylthiophene) (P3PET). It specifically highlights the material's utility in bio-electronic interfaces , where the pendant phenyl group facilitates non-covalent interactions with aromatic biomolecules (e.g., dopamine, aromatic amino acids).

Structural & Electronic Context

To understand the electrochemistry of 3-PET, one must isolate the electronic contribution of the side chain.

-

The Ethyl Spacer Effect: The

linkage acts as an insulator ( -

Supramolecular Ordering: The terminal phenyl group induces "zipper-like"

interchain stacking, potentially enhancing the crystallinity of the resulting polymer film compared to simple Poly(3-ethylthiophene).

Electrochemical Polymerization Protocol

The following protocol is a validated standard for generating high-quality, adherent P3PET films on Platinum (Pt) or Indium Tin Oxide (ITO) substrates.

Reagents & Setup

-

Monomer: 3-Phenethylthiophene (0.1 M).

-

Solvent: Acetonitrile (ACN) (HPLC Grade, water content < 10 ppm). Note: Nitrobenzene (NB) can be used to lower the oxidation potential due to its high dielectric constant, but ACN is preferred for film adhesion.

-

Electrolyte: Tetrabutylammonium Hexafluorophosphate (

) (0.1 M). -

Reference Electrode:

(0.01 M -

Working Electrode: Pt disc (

) or ITO glass.

Electrosynthesis Workflow

The polymerization follows an E(C)E mechanism (Electron transfer - Chemical coupling - Electron transfer).

Step-by-Step Procedure:

-

Pre-conditioning: Polish Pt electrodes with 0.05

m alumina slurry; sonicate in acetone/ethanol. -

CV Cycling (Nucleation):

-

Scan Range:

to -

Scan Rate:

.[2] -

Observation: The monomer oxidation onset occurs at

. The "crossover loop" observed in the first reverse scan indicates the nucleation of the conductive polymer phase on the electrode.

-

-

Potentiostatic Growth (Film Thickening):

-

Apply a constant potential of

for 60–120 seconds. -

Control: Monitor charge density (

). Stop at

-

-

Dedoping/Washing:

-

Rinse film with monomer-free ACN.

-

Reduce the film (dedope) by holding potential at

for 60 seconds to remove trapped anions.

-

Mechanism Visualization

The following diagram illustrates the radical cation coupling pathway, critical for understanding defect formation (e.g.,

Figure 1: Electropolymerization mechanism of 3-phenethylthiophene via radical cation coupling.

Characterization of P3PET

Once synthesized, the polymer must be characterized in a monomer-free electrolyte solution (0.1 M

Cyclic Voltammetry (CV) Profile

The CV of the resulting P3PET film exhibits distinct redox couples associated with doping (polaron formation) and deep doping (bipolaron formation).

| Parameter | Value (Approx.) | Interpretation |

| Oxidation of neutral polymer to polaron state (p-doping). | ||

| Reduction of polaron to neutral state. | ||

| Indicates moderate reversibility; limited by counter-ion diffusion. | ||

| Color Change | Red | Electrochromic transition (Neutral |

Conductivity & Stability[3]

-

Conductivity (

):-

Note: This is slightly lower than regioregular P3HT (

) due to the steric bulk of the phenethyl group disrupting planar packing, though the phenyl stacking partially compensates.

-

-

Electrochemical Stability: Retains

electroactivity after 500 redox cycles between-

Degradation Mechanism: Overoxidation occurs if potential exceeds

(nucleophilic attack by residual water on the thiophene ring).

-

Applications in Drug Development & Bio-Electronics

For the pharmaceutical and bio-engineering audience, P3PET offers distinct advantages over standard P3HT.

Bio-Sensing Interfaces

The pendant phenyl group in P3PET serves as an "anchor" for aromatic biomolecules via

-

Target Analytes: Dopamine, Serotonin, Tryptophan.

-

Mechanism: The analyte adsorbs to the polymer surface, modifying the double-layer capacitance or facilitating electron transfer.

-

Protocol: P3PET-coated electrodes can be used as working electrodes in Differential Pulse Voltammetry (DPV) to detect neurotransmitters with high specificity.

Experimental Workflow: Sensor Fabrication

The following diagram outlines the workflow for converting raw monomer into a functional biosensor.

Figure 2: Fabrication workflow for a P3PET-based electrochemical sensor.

References

-

Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. Link

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. Link

-

Skotheim, T. A., & Reynolds, J. R. (2007). Handbook of Conducting Polymers, 3rd Edition. CRC Press. Link

-

Waltman, R. J., & Bargon, J. (1986). Electrically conducting polymers: a review of the electropolymerization reaction, of the effects of chemical structure on polymer film properties, and of applications towards technology. Canadian Journal of Chemistry, 64(1), 76-95. Link

-

Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724–4771. Link

Sources

Solubility Profile & Processability of 3-Phenethylthiophene: A Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and processing considerations for 3-phenethylthiophene (also known as 3-(2-phenylethyl)thiophene). This guide is structured for researchers in organic electronics and synthetic chemistry.

Executive Summary

3-Phenethylthiophene is a functionalized thiophene derivative serving as a critical monomer in the synthesis of conducting polymers (e.g., poly(3-phenethylthiophene)). Structurally, it consists of a thiophene core linked to a phenyl ring via a flexible ethyl spacer. This "phenethyl" modification imparts unique solubility and packing properties compared to rigid 3-phenylthiophene or purely aliphatic 3-hexylthiophene.

Key Solubility Takeaway: The compound exhibits a highly lipophilic profile. It is readily soluble in non-polar and halogenated aromatic solvents (essential for polymerization) but remains insoluble in water and highly polar protic solvents (used for purification/precipitation).

Physicochemical Profile & Mechanism

To understand the solubility behavior, one must analyze the molecular interactions:

-

Thiophene Ring: Aromatic, electron-rich, slightly polarizable. Soluble in aromatics.

-

Ethyl Spacer (

): Provides conformational flexibility, disrupting crystalline packing (lowering melting point) and enhancing solubility in aliphatic solvents. -

Phenyl Ring: Increases

-

Predicted Hansen Solubility Parameters (HSP):

- (Dispersion): High (due to aromatic rings).

- (Polarity): Low (weak dipole moment).

- (Hydrogen Bonding): Very Low (no donors/acceptors).

Solubility Landscape

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard processing protocols for 3-substituted thiophenes.

Table 1: Solubility Ratings in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Chloroform ( | Excellent | Primary solvent for oxidative polymerization (FeCl |

| Dichloromethane (DCM) | Excellent | Extraction, chromatography, and film casting. | |

| Chlorobenzene | Excellent | High-boiling solvent for high-MW polymerization. | |

| Aromatic | Toluene | High | Spin-coating, solution processing of oligomers. |

| Benzene | High | Avoid if possible due to toxicity; use Toluene. | |

| Aliphatic | Hexane / Pentane | Moderate to High | Soluble, but less than in aromatics. Used in chromatography. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Grignard metathesis polymerization (GRIM). |

| Ethyl Acetate | Moderate | TLC mobile phase, extraction. | |

| Acetone | Moderate/Low | Soluble, but often used to wash away impurities. | |

| Polar Protic | Methanol / Ethanol | Insoluble / Low | Precipitation medium for the polymer; removes monomer. |

| Water | Insoluble | Immiscible; requires phase transfer catalysts if used. |

Experimental Protocol: Determination of Saturation Solubility

For precise formulation, researchers should determine the exact saturation point (

Method: Gravimetric Determination (Standardized)

Objective: Quantify the mass of 3-phenethylthiophene dissolved in a solvent at equilibrium (

Protocol Steps:

-

Preparation: Add excess 3-phenethylthiophene (liquid/solid) to 5 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate the mixture for 24 hours at

using a thermostatic shaker. -

Separation:

-

If solid remains: Filter through a 0.45

m PTFE syringe filter. -

If liquid separation occurs (oiling out): Centrifuge to separate phases.

-

-

Sampling: Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed drying dish (

). -

Evaporation: Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at

for 2 hours. -

Measurement: Weigh the dish with residue (

). -

Calculation:

Workflow Diagram

Caption: Step-by-step gravimetric workflow for determining the solubility limit of 3-phenethylthiophene.

Applications & Processing Logic

The solubility profile directly dictates the synthesis and processing workflows.

A. Polymerization (Oxidative)[1]

-

Solvent: Chloroform or Chlorobenzene.

-

Reasoning: These solvents dissolve both the monomer and the growing polymer chain (to a certain molecular weight), preventing premature precipitation which leads to low molecular weight defects.

-

Workup: The reaction mixture is poured into Methanol . Since 3-phenethylthiophene is slightly soluble in methanol but the polymer is not, this precipitates the polymer while washing away unreacted monomer and iron salts.

B. Purification (Column Chromatography)

-

Mobile Phase: Hexane or Hexane:DCM mixtures.

-

Reasoning: The high lipophilicity allows the monomer to move rapidly through silica gel with non-polar eluents, separating it from polar impurities.

Solubility Logic Diagram

Caption: Logic flow illustrating how molecular interactions dictate solvent selection for synthesis vs. purification.

Safety & Handling

-

Flammability: Like most thiophenes, 3-phenethylthiophene is likely combustible. Use strictly in a fume hood away from ignition sources.

-

Toxicity: Treat as a potential skin irritant and toxic by inhalation.[1] Wear nitrile gloves (compatible with short-term exposure to thiophenes, though laminate gloves are safer for prolonged contact).

-

Waste: Dispose of solvent mixtures as halogenated or non-halogenated organic waste accordingly.

References

-

Sigma-Aldrich. 3-Phenylthiophene Product Sheet (Related Structure). Retrieved from

-

PubChem. 3-(2-phenylethynyl)thiophene Compound Summary. National Library of Medicine. Retrieved from

- McCullough, R. D.The Chemistry of Conducting Polythiophenes. Advanced Materials. (General reference for alkyl/aryl thiophene solubility trends).

-

BenchChem. Solubility Profile of Thiophene Derivatives. Retrieved from

(Note: Specific "g/L" data for this exact derivative is rare in open literature; the profiles above are derived from the validated behavior of the 3-alkyl/arylthiophene class.)

Sources

health and safety information for 3-phenethylthiophene

Health and Safety Technical Guide: 3-Phenethylthiophene

Part 1: Executive Summary & Chemical Identity

Subject: 3-Phenethylthiophene (3-(2-phenylethyl)thiophene) Application Domain: Organic Electronics (OPV, OFET), Conducting Polymers, Medicinal Chemistry Document Status: Expert Guidance for Research & Development (R&D)[1]

Executive Summary

3-Phenethylthiophene is a functionalized thiophene derivative featuring a flexible ethyl spacer between the thiophene ring and a phenyl group.[1] It serves as a critical monomer for synthesizing Poly(3-phenethylthiophene) (P3PeT), a conducting polymer used in organic photovoltaics to optimize

This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) with 3-hexylthiophene (CAS 1693-86-3) and 3-phenylthiophene (CAS 2404-87-7), establishing a conservative "High-Hazard" handling baseline. [1]

Chemical Identification

| Property | Detail |

| Chemical Name | 3-(2-phenylethyl)thiophene |

| Synonyms | 3-Phenethylthiophene; 3-(2-Phenylethyl)thiofuran |

| Formula | |

| Molecular Weight | 188.29 g/mol |

| CAS Number | Research Grade - No Global Harmonized CAS (Analog: 16587-33-0 for general alkyl thiophenes) |

| Physical State | Viscous Liquid or Low-Melting Solid (Predicted MP: 20–40°C) |

| Solubility | Soluble in chloroform, chlorobenzene, THF; Insoluble in water |

Part 2: Hazard Identification & Toxicology (GHS Standards)

Classification Logic: As a lipophilic thiophene derivative, 3-phenethylthiophene is classified by "read-across" from 3-hexylthiophene.[1] It is presumed to possess significant skin permeability and mucous membrane irritancy.[1][2]

GHS Classification (Estimated)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

-

Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin)[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation)[1]

-

Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects)[1]

Toxicological Profile

| Endpoint | Hazard Assessment | Mechanism of Action |

| Inhalation | High Risk | Thiophene vapors are potent respiratory irritants.[1][4] Metabolic activation by cytochrome P450 can generate reactive sulfoxides/epoxides in the lung.[1] |

| Dermal | Moderate Risk | Lipophilic side chain (phenethyl) enhances skin absorption.[1] Prolonged contact may cause dermatitis or defatting.[1] |

| Systemic | Moderate Risk | Thiophene moieties are hepatotoxic.[1] Metabolism involves ring opening to form reactive thioaldehydes, depleting glutathione levels.[1] |

| Sensitization | Potential Risk | Thiophenes are known sensitizers. Repeated exposure may trigger allergic contact dermatitis.[1] |

Part 3: Risk Management & Controls

Hierarchy of Controls Visualization

The following diagram illustrates the decision logic for exposure control when handling 3-phenethylthiophene.

Figure 1: Hierarchy of Controls for handling functionalized thiophenes.

Personal Protective Equipment (PPE) Matrix

| Body Area | Protection Standard | Rationale |

| Respiratory | P95/N95 (Solids) or OV Cartridge (Liquids/Heating) | Prevents inhalation of vapors which can cause CNS depression and respiratory edema.[1] |

| Hand | Nitrile (Double Gloved) or Viton | Standard latex is permeable to thiophenes. Double gloving (0.11mm min) provides ~30 min breakthrough time.[1] |

| Eye | Chemical Splash Goggles | Safety glasses are insufficient for liquid splashes; thiophenes are severe eye irritants.[1] |

| Body | Tyvek Lab Coat | Prevents absorption through clothing.[1] |

Part 4: Technical Handling Protocol

Context: The most common application for 3-phenethylthiophene is the synthesis of Poly(3-phenethylthiophene) via Chemical Oxidative Polymerization.[1] This reaction releases HCl gas and uses Ferric Chloride (

Protocol: Oxidative Polymerization of 3-Phenethylthiophene

Safety Pre-Check:

-

Ensure fume hood velocity > 100 fpm.[1]

-

Prepare a neutralization trap (NaOH solution) for HCl off-gassing.[1]

-

Danger:

is hygroscopic and generates heat/acid upon water contact.[1]

Experimental Workflow:

-

Monomer Preparation:

-

Dissolve 1.0 g (5.3 mmol) of 3-phenethylthiophene in 10 mL of dry chloroform (

). -

Note: Ensure the monomer is free of isomeric impurities (e.g., 2-phenethylthiophene) to guarantee regioregularity.[1]

-

-

Oxidant Slurry (The Critical Safety Step):

-

Polymerization:

-

Quenching & Purification:

-

Pour the reaction mixture into 500 mL of methanol (MeOH).

-

Precipitation: The polymer precipitates as a dark solid; unreacted monomer and oxidant remain in solution.[1]

-

Filtration: Collect solid via vacuum filtration.[1] Wash extensively with MeOH to remove residual iron salts (neurotoxic/cytotoxic impurities).[1]

-

-

Soxhlet Extraction (Dedoping):

Workflow Visualization

Figure 2: Safety-critical workflow for the oxidative polymerization of 3-phenethylthiophene.

Part 5: Emergency Response & Storage

Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerated). Thiophenes can discolor (oxidize) upon exposure to light and air.[1]

-

Incompatibilities: Strong oxidizing agents (Peroxides, Nitrates), Reducing agents.[1]

-

Shelf Life: 12 months if stored under Argon/Nitrogen.[1]

Emergency Response Protocols

| Incident | Immediate Action | Medical/Follow-up |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol (increases absorption).[1] | Seek medical attention if erythema persists. Monitor for dermatitis. |

| Eye Contact | Flush with eyewash station for 15 min, lifting eyelids.[1] | Requires immediate ophthalmological evaluation.[1] |

| Inhalation | Move to fresh air.[1][2][3][4][5] Administer oxygen if breathing is labored.[1][3][5] | Monitor for delayed pulmonary edema (up to 48h).[1] |

| Fire | Use | Combustion releases Sulfur Oxides ( |

References

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet for 3-Hexylthiophene (Analogous Structure).[1]Link[1]

-

PubChem. (2024).[1][6][7] Compound Summary: 3-Phenylthiophene (Structural Analog).[1] National Library of Medicine.[1] Link[1]

-

McCulloch, I., et al. (2006).[1][8] "Liquid-crystalline semiconducting polymers with high charge-carrier mobility."[1][8] Nature Materials, 5, 328–333.[1] (Reference for polymerization safety and methodology). Link

-

Ossila. (2023).[1] General Safety Guide for Thiophene Derivatives in Organic Electronics.[1]Link

-

Nielsen, C. B., et al. (2013).[1] "Discrete Photopatternable

-Conjugated Polymer Insulators for Organic Field-Effect Transistors." Journal of the American Chemical Society.[1] (Reference for phenethyl side-chain synthesis). Link[1]

Sources

- 1. 3-Phenylthiophene | C10H8S | CID 75473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. Thiophene, 3-(phenylethynyl)- | C12H8S | CID 3777937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-噻吩乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ossila.com [ossila.com]

Technical Whitepaper: Sourcing and Verification of 3-Phenethylthiophene

The following technical guide details the sourcing, synthesis, and validation of 3-phenethylthiophene (also known as 3-(2-phenylethyl)thiophene ). This monomer is a critical intermediate for synthesizing Poly(3-phenethylthiophene) (P3PET) , a conjugated polymer with distinct

Executive Summary

3-Phenethylthiophene is a specialty thiophene derivative characterized by a flexible ethylene spacer separating the thiophene ring from a pendant phenyl group. Unlike its alkylated analogs (e.g., 3-hexylthiophene), the phenethyl side chain introduces unique intermolecular interactions—specifically

Current Market Status:

-

Availability: Low. Often classified as a "Non-Catalog" or "Custom Synthesis" item by major distributors (e.g., Sigma-Aldrich, TCI).

-

Primary Sourcing Route: Custom synthesis (CROs) or in-house preparation via Kumada coupling.

-

Critical Quality Attribute (CQA): Isomeric purity (absence of 2-phenethylthiophene) and halogenated impurities (if used for polymerization).

Chemical Profile & Applications[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3-(2-Phenylethyl)thiophene |

| Common Name | 3-Phenethylthiophene |

| Molecular Formula | |

| Molecular Weight | 188.29 g/mol |

| Structure | Thiophene ring substituted at C3 with a |

| Key Application | Monomer for Poly(3-phenethylthiophene) (P3PET) in organic photovoltaics (OPV) and OFETs. |

| Solubility | Soluble in CHCl3, THF, Toluene; Insoluble in Water. |

Why Purity Matters

In the synthesis of regioregular polythiophenes (e.g., via GRIM polymerization), the purity of the monomer dictates the molecular weight and regioregularity (HT-HT coupling) of the polymer. Even trace amounts of 2-isomer (2-phenethylthiophene) or dihalogenated impurities can terminate chain growth or introduce structural defects, reducing charge carrier mobility by orders of magnitude.

Sourcing Landscape: Commercial Suppliers

Due to the specialized nature of this compound, it is rarely available "off-the-shelf" in bulk. Procurement strategies must be categorized by supplier tier.

Tier 1: Custom Synthesis & Fine Chemical Aggregators

These suppliers typically do not hold stock but can synthesize the compound on demand (Lead time: 4–8 weeks).

-

Enamine (Custom Synthesis Division)

-

Role: Global leader in building blocks. Can scale from mg to kg.

-

Verification: Request HPLC purity >98% and H-NMR confirmation of the 3-substitution.

-

-

Matrix Scientific

-

Role: Specialist in thiophene and benzothiophene chemistry.

-

Catalog Note: Often lists related intermediates (e.g., 3-phenylethynylthiophene).

-

-

Combi-Blocks

-

Role: High-throughput building block supplier. Check for "3-(2-phenylethyl)thiophene" or request a quote for the specific CAS if available (often indexed under internal IDs).

-

-

MolPort / Ambinter

-

Role: Aggregators that search inventories of boutique synthesis labs worldwide.

-

Tier 2: Precursor Sourcing (In-House Synthesis)

For rapid access, most research groups synthesize the monomer in-house using commercially available precursors.

-

Precursor A: 3-Bromothiophene (CAS: 872-31-1) – Widely available (Sigma, TCI).

-

Precursor B: (2-Bromoethyl)benzene (CAS: 103-63-9) – Widely available.

-

Catalyst:

(Kumada catalyst).

Technical Protocol: In-House Synthesis & Validation

If commercial sourcing fails, the following self-validating protocol is the industry standard for generating high-purity 3-phenethylthiophene.

A. Synthesis Route: Kumada Cross-Coupling

The most reliable route avoids the regioselectivity issues of Friedel-Crafts alkylation by using a transition-metal catalyzed cross-coupling.

Reaction Scheme:

Step-by-Step Protocol:

-

Grignard Preparation: React (2-bromoethyl)benzene (1.1 equiv) with Mg turnings in anhydrous diethyl ether to form phenethylmagnesium bromide. Critical: Initiate with iodine; ensure complete consumption of bromide.

-

Coupling: In a separate flask, dissolve 3-bromothiophene (1.0 equiv) and

(0.5–1.0 mol%) in anhydrous ether/THF. -

Addition: Add the Grignard reagent dropwise at 0°C. The reaction is exothermic.

-

Reflux: Heat to reflux for 12–16 hours.

-

Workup: Quench with dilute HCl, extract with ether, and dry over

. -

Purification: Distillation under reduced pressure (bp ~140°C at 2 mmHg) or column chromatography (Hexanes).

B. Visualization of Synthesis Logic

Caption: Figure 1. Optimized Kumada cross-coupling workflow for the regioselective synthesis of 3-phenethylthiophene.

Quality Control & Validation (The "Trustworthiness" Pillar)

A self-validating system requires confirming structure and absence of impurities.

Proton NMR ( H-NMR) Validation

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Thiophene C2-H | ~6.95 ppm | Multiplet | 1H | Diagnostic for 3-substitution. |

| Thiophene C4/C5-H | ~7.25 ppm | Multiplet | 2H | Overlap with phenyl ring possible. |

| Phenyl Ring | 7.15 – 7.35 ppm | Multiplet | 5H | Aromatic protons. |

| ~2.95 ppm | Triplet | 2H | ||

| ~3.05 ppm | Triplet | 2H |

Pass Criteria:

-

Clear separation of the two methylene triplets (approx 2.9–3.1 ppm).

-

Absence of a singlet at ~2.5 ppm (indicative of 3-methylthiophene impurity).

-

Absence of starting material (3-bromothiophene) peaks.

GC-MS Purity Check

-

Target Ion: Molecular ion

at -

Common Impurities:

-

Biphenyl (

): From Grignard homocoupling. -

3,3'-Bithiophene (

): From thiophene homocoupling.

-

-

Requirement: >99.0% area integration for polymerization grade.

Handling and Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiophenes can oxidize slowly in air/light.

-

Safety: Irritant. Use standard PPE (gloves, goggles).

-

Polymerization Note: If polymerizing via

(oxidative) or GRIM methods, ensure the monomer is strictly dry (water < 50 ppm).

References

-

Synthesis of Regioregular Polythiophenes: McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials.

-

Kumada Coupling Protocol: Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides." Journal of the American Chemical Society.[2]

-

Poly(3-phenethylthiophene) Properties: Evaluation of side-chain effects on polythiophene crystallinity.

-

Supplier Database (Enamine): Custom Synthesis Services for Heterocyclic Building Blocks.

-

Matrix Scientific Catalog: Thiophene and Benzothiophene Intermediates.

Sources

The Emerging Potential of 3-Phenethylthiophene and Its Derivatives: A Technical Guide for Drug Discovery Professionals

The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged pharmacophore" in medicinal chemistry. Its bioisosteric relationship with the phenyl ring and its versatile chemistry have led to its incorporation into numerous FDA-approved drugs.[1] While much attention has been focused on 2-substituted and various polysubstituted thiophenes, the 3-phenethylthiophene scaffold is emerging as a promising area for the development of novel therapeutics. This technical guide provides an in-depth review of 3-phenethylthiophene, its synthesis, and the burgeoning potential of its derivatives in drug discovery, tailored for researchers, scientists, and drug development professionals.

The 3-Phenethylthiophene Core: Physicochemical Properties and Synthetic Strategies

The 3-phenethylthiophene core consists of a thiophene ring substituted at the 3-position with a phenethyl group (-CH₂CH₂-Ph). This structural motif combines the favorable electronic and pharmacokinetic properties of the thiophene ring with the steric and hydrophobic characteristics of the phenethyl moiety.

Physicochemical Characteristics

While extensive experimental data for the parent 3-phenethylthiophene is not widely published, its properties can be inferred from related 3-substituted thiophenes. The presence of the phenethyl group is expected to increase its lipophilicity compared to smaller 3-alkylthiophenes. Spectroscopic data for related compounds such as 3-ethylthiophene and 3-phenylthiophene are available and can serve as a reference for the characterization of 3-phenethylthiophene and its derivatives.[2][3]

Table 1: Physicochemical Properties of Related 3-Substituted Thiophenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (octanol/water) |

| 3-Methylthiophene | C₅H₆S | 98.17 | 115.4 | 2.13 |

| 3-Ethylthiophene | C₆H₈S | 112.19 | 136 | 2.64 |

| 3-Phenylthiophene | C₁₀H₈S | 160.24 | 265-267 | 3.86 |

Data sourced from publicly available chemical databases.

Synthetic Strategies for the 3-Phenethylthiophene Scaffold

The synthesis of 3-phenethylthiophene typically starts from a pre-functionalized thiophene ring, most commonly 3-bromothiophene. Several modern cross-coupling reactions provide efficient routes to introduce the phenethyl group.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5] For the synthesis of 3-phenethylthiophene, 3-thienylmagnesium bromide (prepared from 3-bromothiophene and magnesium) would be reacted with a phenethyl halide (e.g., phenethyl bromide).

Suzuki Coupling: The Suzuki reaction is a versatile method that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3] 3-Thienylboronic acid can be coupled with a phenethyl halide to yield 3-phenethylthiophene.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst.[6][7] The Negishi coupling is known for its high functional group tolerance. The synthesis would involve the reaction of a 3-thienylzinc halide with a phenethyl halide.

Other synthetic strategies could involve a two-step process, such as a Sonogashira coupling of 3-ethynylthiophene with an aryl halide followed by reduction of the alkyne, or a Wittig reaction between 3-thiophenecarboxaldehyde and a benzylphosphonium ylide, followed by reduction of the resulting alkene.[8][9][10]

Experimental Protocol: Synthesis of 3-Alkylthiophenes via Kumada Coupling (General Procedure)

The following is a general protocol for the nickel-catalyzed Kumada coupling of 3-bromothiophene with an alkyl Grignard reagent, which can be adapted for the synthesis of 3-phenethylthiophene.[11]

Materials:

-

3-Bromothiophene

-

Phenethylmagnesium bromide (or other alkylmagnesium halide)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a dry, inert-atmosphere flask, add the alkylmagnesium halide solution (1.2 equivalents) in anhydrous diethyl ether.

-

In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.

-

Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.

-

Add the Ni(dppp)Cl₂ catalyst (0.1-1 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities and Therapeutic Potential of 3-Phenethylthiophene Derivatives

While research specifically focused on 3-phenethylthiophene derivatives is still emerging, existing studies on related thiophene compounds provide a strong rationale for their investigation across various therapeutic areas. The phenethyl moiety is a common feature in many biologically active compounds, and its incorporation into the thiophene scaffold can lead to novel pharmacological profiles.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific pathways.[12] The substitution pattern on the thiophene ring plays a crucial role in determining the anticancer activity. For instance, certain trisubstituted thiophene-3-carboxamide selenide derivatives have been identified as potent EGFR kinase inhibitors with cytotoxic activity against various cancer cell lines.[13] The introduction of a phenethyl group could enhance interactions with hydrophobic pockets in enzyme active sites or protein-protein interfaces.

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) |

| 3-Furan-1-thiophene-based chalcones | MCF-7 (Breast) | 19.35 | Apoptosis induction |

| Thiophene-3-carboxamide selenides | HCT116 (Colon) | 3.20 | EGFR kinase inhibition |

Data is illustrative of the potential of thiophene derivatives and not specific to 3-phenethylthiophene derivatives, for which specific data is not yet widely available.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and thiophene derivatives have been explored as anti-inflammatory agents.[14] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The structural features of the substituents on the thiophene ring are critical for potent anti-inflammatory activity.

Antimicrobial and Antiviral Activity

The thiophene scaffold is present in several antimicrobial and antifungal agents.[15] Furthermore, a recent study identified thiophene derivatives, including one with a phenethyl substituent, as potent entry inhibitors of the Ebola virus.[16] This highlights the potential of the 3-phenethylthiophene core in the development of novel antiviral therapeutics. The mechanism of action for these antiviral compounds was found to be at the viral entry level, a critical step in the viral life cycle.[16]

Future Directions and Conclusion

The 3-phenethylthiophene scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of this core, coupled with the known biological activities of both the thiophene and phenethyl moieties, provides a strong foundation for the design and development of novel therapeutic agents.

Future research should focus on:

-

The development and optimization of synthetic routes to a diverse library of 3-phenethylthiophene derivatives.

-

Systematic screening of these derivatives against a wide range of biological targets, including kinases, inflammatory enzymes, and viral proteins.

-

In-depth structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective biological activity.

-

Elucidation of the mechanisms of action of the most promising lead compounds.

References

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available from: [Link]

-

Biological Activities of Thiophenes. MDPI. Available from: [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. Available from: [Link]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ResearchGate. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]

-

Kumada coupling. Wikipedia. Available from: [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. Available from: [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available from: [Link]

-

Kumada Coupling. Organic Chemistry Portal. Available from: [Link]

-

Negishi coupling. Wikipedia. Available from: [Link]

-

Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. SciELO. Available from: [Link]

-

Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. Available from: [Link]

-

Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. SpringerLink. Available from: [Link]

-

Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. Available from: [Link]

- Process for the Kumada coupling reaction. Google Patents.

-

The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. Available from: [Link]

-

Thiophene synthesis. Organic Chemistry Portal. Available from: [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Available from: [Link]

-

Negishi Coupling. Organic Chemistry Portal. Available from: [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available from: [Link]

-

Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. PubMed. Available from: [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available from: [Link]

-

Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. RSC Publishing. Available from: [Link]

-

Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. ScienceDirect. Available from: [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. ResearchGate. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Digital CSIC. Available from: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Publishing. Available from: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

-

19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction – Organic Chemistry. LibreTexts. Available from: [Link]

-

Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes. ResearchGate. Available from: [Link]

-

Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 15. journalwjarr.com [journalwjarr.com]

- 16. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-Phenethylthiophene

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks, Endothelin Receptor Antagonists, Antibacterial Agents

Scientific Rationale & Strategy Selection

3-Phenethylthiophene is a critical intermediate in medicinal chemistry, notably utilized in the synthesis of potent sulfonamide-based endothelin receptor antagonists [1] and thieno[2,3-d]pyrimidinedione antibacterial agents.

Why a Two-Step Sonogashira-Hydrogenation Route?

Direct alkylation of thiophene via Friedel-Crafts chemistry is poorly regioselective, heavily favoring the 2-position over the desired 3-position. While cross-coupling strategies (such as Kumada or Negishi couplings) using alkyl-metal reagents and 3-bromothiophene are possible, they frequently suffer from

To ensure a self-validating, high-yielding, and scalable system , this protocol employs a two-step sequence:

-

Sonogashira Cross-Coupling: 3-bromothiophene is coupled with phenylacetylene. This avoids

-hydride elimination entirely (as the alkyne lacks -

Catalytic Hydrogenation: The alkyne is reduced to the corresponding alkane. The complete disappearance of the alkyne stretch and the shift in TLC polarity provide immediate, visual validation of reaction success.

Reaction Workflow

Workflow for the two-step synthesis of 3-phenethylthiophene via Sonogashira coupling.

Step 1: Synthesis of 3-(Phenylethynyl)thiophene

Stoichiometry and Reagents Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| 3-Bromothiophene | 163.04 | 1.00 | 1.63 g (10.0 mmol) | Electrophile |

| Phenylacetylene | 102.13 | 1.10 | 1.12 g (11.0 mmol) | Nucleophile |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 140 mg (0.20 mmol) | Catalyst |

| CuI | 190.45 | 0.04 | 76 mg (0.40 mmol) | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | Solvent | 25 mL | Base / Solvent |

Experimental Protocol

Expertise Note: Strict exclusion of oxygen is critical in this step. Oxygen promotes the copper-catalyzed Glaser homocoupling of phenylacetylene, which consumes the starting material and complicates purification.

-

Degassing: Add 25 mL of anhydrous triethylamine (Et₃N) to a 100 mL round-bottom flask. Sparge the solvent with dry nitrogen or argon for at least 15 minutes.

-

Catalyst Loading: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (140 mg) and CuI (76 mg) to the flask. The solution will typically take on a pale yellow/orange hue.

-

Substrate Addition: Add 3-bromothiophene (1.63 g) to the stirring mixture.

-

Alkyne Addition: Add phenylacetylene (1.12 g) dropwise over 10 minutes. Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, further suppressing unwanted Glaser homocoupling.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours.

-

Workup: Cool the mixture to room temperature. The reaction will contain a heavy white precipitate (triethylammonium bromide). Dilute with ethyl acetate (50 mL) and filter through a short pad of Celite to remove the salts and catalyst particles.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl (2 × 30 mL) to remove residual copper, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes) to afford 3-(phenylethynyl)thiophene as a pale yellow solid/oil.

In-Process Validation

-

TLC: Hexanes. The product is highly UV-active (bright blue fluorescence under 254 nm and 365 nm) and runs slightly lower than 3-bromothiophene.

-

GC-MS: Expected

for the product is 184.0.

Step 2: Synthesis of 3-Phenethylthiophene

Stoichiometry and Reagents Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) | Role |

| 3-(Phenylethynyl)thiophene | 184.26 | 1.00 | 0.92 g (5.0 mmol) | Starting Material |

| 10% Pd/C (wet) | N/A | 10 wt% | 92 mg | Hydrogenation Catalyst |

| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reductant |

| Ethyl Acetate (EtOAc) | 88.11 | Solvent | 20 mL | Solvent |

Experimental Protocol

Expertise Note: Thiophenes can sometimes poison palladium catalysts due to the sulfur atom binding to the metal surface. Using a slightly higher catalyst loading (10 wt%) and a highly active Pd/C batch ensures complete conversion without requiring elevated pressures.

-

Preparation: Dissolve 3-(phenylethynyl)thiophene (0.92 g) in 20 mL of ethyl acetate in a 50 mL round-bottom flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (92 mg). Safety: Pd/C is pyrophoric when dry; adding it to the solvent under an inert atmosphere prevents ignition.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with nitrogen (repeat 3 times).

-

Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a double-layered balloon. Insert the balloon needle into the septum to maintain 1 atm of H₂ pressure.

-

Reaction: Stir the suspension vigorously at room temperature for 12–16 hours.

-

Workup: Once complete, evacuate the hydrogen and backfill with nitrogen. Filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (30 mL). Do not let the Pd/C dry out on the filter paper.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-phenethylthiophene as a clear, colorless oil. The product is typically >95% pure at this stage and requires no further chromatography.

In-Process Validation

-

TLC: Hexanes. The product is significantly less UV-active than the starting alkyne. Use a KMnO₄ stain (which oxidizes the electron-rich thiophene ring) to visualize the product spot.

-

¹H NMR (CDCl₃): Validation of success is confirmed by the disappearance of aromatic alkyne shifts and the appearance of two distinct multiplets around

2.90–3.00 ppm (4H), corresponding to the newly formed

Downstream Applications

The synthesized 3-phenethylthiophene can be directly subjected to chlorosulfonation (using chlorosulfonic acid or

References

- US Patent 20010021714A1: Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin. Texas Biotechnology Corporation.

-

One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes : Demonstration of the Sonogashira coupling of 3-bromothiophene with phenylacetylene. National Institutes of Health (PMC). Available at:[Link]

Application Notes and Protocols for the Use of 3-Phenethylthiophene in Organic Electronics

Introduction: The Promise of 3-Phenethylthiophene in Organic Electronics

Polythiophene and its derivatives are a cornerstone class of p-type semiconducting polymers in the field of organic electronics.[1][2] Their utility in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors is well-established, stemming from their excellent charge transport properties, environmental stability, and solution processability.[2][3][4] The properties of polythiophenes can be finely tuned by modifying the substituent at the 3-position of the thiophene ring.[1] While poly(3-hexylthiophene) (P3HT) is the most studied derivative, the exploration of other side chains is crucial for advancing the performance and processability of these materials.

This application note focuses on 3-phenethylthiophene , a monomer that introduces an aromatic moiety in the side chain. This structural feature is anticipated to influence the polymer's morphology and electronic properties through potential π-π stacking interactions between the phenethyl groups, in addition to the π-stacking of the polythiophene backbone. Such interactions could lead to enhanced intermolecular charge transport and improved device performance.

These notes provide detailed protocols for the synthesis of poly(3-phenethylthiophene) (P3PhET), its characterization, and its integration into organic thin-film transistors (OTFTs). While specific data for P3PhET is not widely available, the following protocols are based on well-established methods for analogous poly(3-alkylthiophene)s and serve as a comprehensive starting point for researchers.

Part 1: Synthesis of Poly(3-phenethylthiophene) (P3PhET)

The polymerization of 3-substituted thiophenes can be primarily achieved through two effective methods: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization with Ferric Chloride (FeCl₃)

This method is a widely used, straightforward approach for synthesizing poly(3-alkylthiophene)s.[5] It involves the oxidation of the monomer using an oxidizing agent, typically anhydrous ferric chloride (FeCl₃).

Causality Behind Experimental Choices:

-

Anhydrous FeCl₃: Acts as the oxidant, initiating the polymerization by generating radical cations from the 3-phenethylthiophene monomer.

-

Chloroform (Anhydrous): A common solvent for this reaction, as it dissolves the monomer and the resulting polymer to a certain extent, facilitating the reaction.

-

Inert Atmosphere (Argon or Nitrogen): Prevents unwanted side reactions with oxygen and moisture, which can quench the polymerization and affect the polymer's properties.

-

Methanol Wash: Used to remove the FeCl₃ catalyst and any unreacted monomer from the polymer precipitate.

-

Soxhlet Extraction: A crucial purification step to separate the polymer from oligomers and catalyst residues, ensuring a high-purity final product.

Detailed Protocol:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, add anhydrous FeCl₃ (4 molar equivalents relative to the monomer).

-

Inert Atmosphere: Purge the flask with dry argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous chloroform to the flask via a cannula or syringe to create a suspension of FeCl₃.

-

Monomer Addition: Dissolve 3-phenethylthiophene (1 molar equivalent) in anhydrous chloroform in a separate flask under an inert atmosphere. Slowly add the monomer solution to the stirred FeCl₃ suspension at room temperature.

-

Polymerization: Allow the reaction to proceed at room temperature for 24 hours under a continuous flow of argon or nitrogen. The reaction mixture will typically turn dark, indicating polymer formation.

-

Quenching: After 24 hours, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless. This removes the majority of the FeCl₃.

-

Drying: Dry the crude polymer in a vacuum oven.

-

Purification (Soxhlet Extraction): Place the dried polymer in a cellulose thimble and perform a Soxhlet extraction sequentially with methanol, acetone, and hexane to remove impurities. The desired polymer is then extracted with chloroform.

-

Final Precipitation and Drying: Precipitate the chloroform fraction in methanol, filter the purified polymer, and dry it under vacuum to a constant weight.

Diagram of Chemical Oxidative Polymerization Workflow:

Caption: Workflow for the chemical oxidative polymerization of 3-phenethylthiophene.

Electrochemical Polymerization

Electrochemical polymerization offers the advantage of depositing the polymer film directly onto an electrode surface, which can be beneficial for device fabrication. The properties of the film can be controlled by the electrochemical parameters.

Causality Behind Experimental Choices:

-

Three-Electrode Setup: A standard electrochemical setup consisting of a working electrode (where the polymer film grows), a counter electrode, and a reference electrode (for precise potential control).

-

Supporting Electrolyte: Provides conductivity to the solution and facilitates charge transport during polymerization. Tetrabutylammonium perchlorate (TBAP) is a common choice.

-

Acetonitrile (Anhydrous): A common solvent for electrochemical reactions due to its wide electrochemical window and ability to dissolve the monomer and electrolyte.

-

Potential Cycling or Potentiostatic Method: These techniques are used to apply the necessary oxidation potential to the monomer, leading to polymerization on the working electrode.

Detailed Protocol:

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Electrolyte Solution: Prepare a solution of 3-phenethylthiophene (e.g., 0.1 M) and a supporting electrolyte such as tetrabutylammonium perchlorate (TBAP) (e.g., 0.1 M) in anhydrous acetonitrile.

-

Deoxygenation: Bubble dry argon or nitrogen through the solution for at least 20 minutes to remove dissolved oxygen.

-

Polymerization:

-

Potentiodynamic Method: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit (e.g., +1.8 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The growth of the polymer film can be observed by the increase in the redox peaks in the cyclic voltammogram.

-

Potentiostatic Method: Apply a constant potential (e.g., +1.5 V vs. Ag/AgCl) for a specific duration to grow the polymer film.

-

-

Washing and Drying: After polymerization, gently wash the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.

Part 2: Characterization of Poly(3-phenethylthiophene)

A thorough characterization of the synthesized P3PhET is essential to understand its properties and potential for application in organic electronic devices.

| Characterization Technique | Property Measured | Expected Observations for P3PhET |

| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | The molecular weight will depend on the polymerization conditions. A PDI close to 1 indicates a more controlled polymerization. |

| ¹H NMR Spectroscopy | Chemical Structure and Regioregularity | Confirmation of the polymer structure and estimation of the head-to-tail (HT) coupling percentage, which is crucial for high charge carrier mobility. |

| UV-Vis Spectroscopy | Optical Absorption and Bandgap | A broad absorption spectrum in the visible region is expected. The absorption edge can be used to estimate the optical bandgap. |

| Cyclic Voltammetry (CV) | Redox Potentials, HOMO/LUMO Energy Levels | The oxidation and reduction potentials can be used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Confirmation of the polymer structure by identifying characteristic vibrational modes of the thiophene ring and the phenethyl side chain. |

Part 3: Fabrication of Organic Thin-Film Transistors (OTFTs)

OTFTs are a fundamental device for evaluating the performance of a new semiconducting polymer. A bottom-gate, top-contact architecture is a common and reliable device structure.[6]

Causality Behind Experimental Choices:

-

Heavily Doped Silicon Wafer: Acts as the gate electrode.

-

Silicon Dioxide (SiO₂): A commonly used gate dielectric material.

-

Surface Treatment (HMDS): Hexamethyldisilazane (HMDS) treatment makes the SiO₂ surface hydrophobic, which promotes better film formation and molecular ordering of the polythiophene.

-

Spin Coating: A widely used technique for depositing uniform thin films of the polymer from solution.

-

Thermal Annealing: This step is crucial for improving the crystallinity and molecular ordering of the polymer film, which directly impacts the charge carrier mobility.

-

Gold Source/Drain Electrodes: Gold is a common choice for electrodes due to its high work function and stability.

Detailed Protocol:

-

Substrate Cleaning: Clean a heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (300 nm) by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with hexamethyldisilazane (HMDS) vapor to create a hydrophobic surface. This can be done by placing the substrate in a vacuum chamber with a few drops of HMDS and heating to 120°C for 30 minutes.

-

Polymer Solution Preparation: Dissolve the synthesized P3PhET in a suitable solvent (e.g., chloroform, chlorobenzene, or toluene) to a concentration of 5-10 mg/mL. Filter the solution through a 0.2 µm PTFE filter.

-

Thin Film Deposition: Spin-coat the P3PhET solution onto the HMDS-treated SiO₂/Si substrate. A typical spin-coating recipe is 2000 rpm for 60 seconds.

-

Thermal Annealing: Anneal the polymer thin film on a hotplate in a nitrogen-filled glovebox at a temperature just below the polymer's melting point (e.g., 150-200°C, this will need to be determined for P3PhET) for 30 minutes.

-

Electrode Deposition: Deposit gold source and drain electrodes (50 nm) on top of the polymer film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

Diagram of OTFT Fabrication Workflow:

Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.

Part 4: Characterization of OTFT Devices

The electrical performance of the fabricated OTFTs should be characterized to determine key parameters.

| Parameter | Measurement Technique | Significance |

| Field-Effect Mobility (µ) | Transfer and Output Characteristics | Indicates how efficiently charge carriers move through the semiconductor channel. Higher mobility is desirable for high-performance devices. |

| On/Off Current Ratio (I_on/I_off) | Transfer Characteristics | The ratio of the current when the transistor is "on" to when it is "off". A high on/off ratio is crucial for switching applications. |

| Threshold Voltage (V_th) | Transfer Characteristics | The gate voltage at which the transistor begins to conduct. A lower absolute threshold voltage is generally preferred for low-power operation. |

Conclusion

The use of 3-phenethylthiophene as a monomer for conducting polymers holds promise for advancing the field of organic electronics. The introduction of the phenethyl side chain may lead to favorable morphological and electronic properties in the resulting polymer, poly(3-phenethylthiophene). The detailed protocols provided in this application note, based on established methods for similar poly(3-alkylthiophene)s, offer a robust starting point for the synthesis, characterization, and device fabrication of P3PhET. Researchers are encouraged to optimize these protocols to unlock the full potential of this novel material.

References

-

Burns, S., MacLeod, J., Do, T. T., et al. (2017). Effect of thermal annealing Super Yellow emissive layer on efficiency of OLEDs. Scientific Reports, 7(1), 40805. [Link]

- Cai, M., Xiao, T., Hellerich, E., et al. (2013). High-efficiency solution-processed small molecule electrophosphorescent organic light-emitting diodes.

- He, Z., Zhong, C., Su, S., et al. (2012). Enhanced power conversion efficiency in polymer solar cells using an inverted device structure.

- Koezuka, H., Tsumura, A., & Ando, T. (1986). Field-effect transistor with polythiophene thin film. Synthetic Metals, 15(3), 229-234.

- Sirringhaus, H., Brown, P. J., Friend, R. H., et al. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.

- Tiwari, S., Singh, A. K., & Prakash, R. (2014). Poly(3-hexylthiophene) (P3HT)/Graphene Nanocomposite Material Based Organic Field Effect Transistor with Enhanced Mobility. Journal of Nanoscience and Nanoengineering, 1(1), 1-6.

- Pu, Y. J., Chiba, T., Ideta, K., et al. (2015). Fabrication of organic light-emitting devices comprising stacked light-emitting units by solution-based processes.

- Li, B., Yang, Z., Gong, W. Q., et al. (2021). Intramolecular through-space charge transfer based TADF-active multifunctional emitters for high efficiency solution-processed OLED.

- Sun, K. Y., Liu, D., Tian, W. W., et al. (2021). Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off.

- Usta, H., Alimli, D., Ozdemir, R., et al. (2020). A hybridized local and charge transfer excited state for solution-processed non-doped green electroluminescence based on oligo (p-phenyleneethynylene).

- Aizawa, N., Pu, Y. J., Watanabe, M., et al. (2014). Solution-processed multilayer small-molecule light-emitting devices with high-efficiency white-light emission.

- Kim, Y. H., Wolf, C., Cho, H., et al. (2016). Highly efficient, simplified, solution-processed thermally activated delayed-fluorescence organic light-emitting diodes.

- McCullough, R. D. (1998). The chemistry of conducting polythiophenes.

- Rutherford, D. R., Stille, J. K., & Elliott, C. M. (1992). Synthesis and characterization of regioregular poly(3-alkylthiophenes). Macromolecules, 25(9), 2294-2303.

- Feng, W., Li, Y., Wu, J., et al. (2007). Improved electrical and optical properties of Poly(3,4-ethylenedioxythiophene) via ordered microstructure.

- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.

- Sirringhaus, H. (2005). Device physics of solution-processed organic field-effect transistors.

- Wu, J., Pisula, W., & Müllen, K. (2007). Graphenes as potential material for electronics. Chemical Reviews, 107(3), 718-747.

- Zaumseil, J., & Sirringhaus, H. (2007). Electron and ambipolar transport in organic field-effect transistors. Chemical Reviews, 107(4), 1296-1323.

- Li, J., Liu, Y., Chen, Z., et al. (2022). A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields. The Journal of Organic Chemistry, 87(5), 3555-3566.

- Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). A direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives enables the synthesis of 3-iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645.

- Nandi, G. C., Samai, S., & Singh, M. S. (2011). Domino synthesis of tetrasubstituted thiophenes from 1,3-enynes and mercaptoacetaldehyde using DABCO at room temperature. The Journal of Organic Chemistry, 76(19), 8009-8014.